6-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolopyridazine core linked to a piperazine-sulfonyl aromatic moiety. This structure is part of a broader class of triazolopyridazine derivatives known for their diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and bromodomain targeting . The compound’s unique substitutions—a 3-fluoro-4-methoxyphenyl sulfonyl group and a methyl group at position 3—suggest enhanced electronic and steric properties compared to simpler analogs. Such modifications are often critical for optimizing target binding and pharmacokinetic profiles .
Properties
IUPAC Name |
6-[4-(3-fluoro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O3S/c1-12-19-20-16-5-6-17(21-24(12)16)22-7-9-23(10-8-22)28(25,26)13-3-4-15(27-2)14(18)11-13/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZKEHLNKLZWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogs and their distinguishing features:
Key Observations:
The 3-fluoro-4-methoxyphenyl sulfonyl group introduces both electron-withdrawing (fluoro) and electron-donating (methoxy) effects, which could modulate π-π stacking and hydrogen-bond interactions in target proteins .
Biological Activity Trends: Compounds with bulky piperazine substituents (e.g., bis(4-fluorophenyl)butyl in ) show enhanced bromodomain inhibition due to bivalent binding, whereas simpler sulfonyl-piperazines (as in the target compound) may prioritize solubility and metabolic stability .
Synthetic Accessibility: The target compound’s synthesis likely follows established routes for triazolopyridazines, such as cyclization of hydrazino intermediates with acyl chlorides (similar to ), though yields may vary with sulfonyl-piperazine coupling efficiency .
Research Findings and Implications
- Bromodomain Inhibition : While AZD5153 and the bis(4-fluorophenyl)butyl analog demonstrate potent BRD4 inhibition, the target compound’s methoxy group could offer a balance between potency and solubility for central nervous system applications.
- Antimicrobial Potential: Compared to 3-substitutedphenyl analogs , the target’s sulfonyl-piperazine group may reduce cytotoxicity while maintaining activity against Gram-positive pathogens.
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